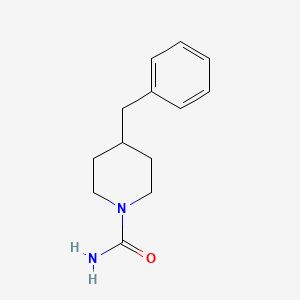

4-Benzylpiperidine-1-carboxamide

Vue d'ensemble

Description

4-Benzylpiperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It has been studied for its potential as a corrosion inhibitor and its effects on neurotransmitter systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylpiperidine-1-carboxamide typically involves the reaction of 4-benzylpiperidine with a carboxylating agent. One common method is the reaction of 4-benzylpiperidine with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxamide. Another method involves the reaction of 4-benzylpiperidine with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-Benzylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction of the carboxamide group can yield the corresponding amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its effects on neurotransmitter systems, particularly as a monoamine releasing agent.

Medicine: Potential therapeutic applications due to its effects on neurotransmitter systems.

Industry: Studied as a corrosion inhibitor for mild steel in acidic environments.

Mécanisme D'action

The mechanism of action of 4-Benzylpiperidine-1-carboxamide involves its interaction with neurotransmitter systems. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin. It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A . These actions result in increased levels of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Comparaison Avec Des Composés Similaires

4-Benzylpiperidine-1-carboxamide can be compared with other piperidine derivatives, such as:

4-Benzylpiperidine: Similar structure but lacks the carboxamide group.

Benzylpiperazine: Another piperidine derivative with different pharmacological properties.

Tetrahydroisoquinoline: A structurally related compound with different biological activities.

The uniqueness of this compound lies in its specific combination of the benzyl group and the carboxamide functionality, which imparts distinct chemical and biological properties.

Activité Biologique

4-Benzylpiperidine-1-carboxamide is a compound belonging to the class of piperidine derivatives, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a carboxamide functional group. Its unique structure contributes to its interaction with various biological targets, particularly in neurotransmitter systems.

The biological activity of this compound is primarily attributed to its role as a monoamine releasing agent . It selectively promotes the release of dopamine and norepinephrine , while exhibiting less effect on serotonin release. Additionally, it acts as a monoamine oxidase inhibitor (MAOI) , showing a preference for the MAO-A isoform, which is significant for its potential therapeutic effects in mood disorders and neurodegenerative diseases .

Neurotransmitter Modulation

Research indicates that this compound can influence neurotransmitter levels in the brain, making it a candidate for treating conditions such as depression and anxiety. Studies have shown that compounds with similar structures exhibit significant activity in modulating dopamine pathways, which are crucial in mood regulation .

Antiviral Properties

Recent studies have explored the antiviral potential of piperidine derivatives, including this compound. It has been identified as an inhibitor of the influenza virus H1N1 by interfering with hemagglutinin-mediated membrane fusion processes . This mechanism highlights its potential as an antiviral agent against influenza and possibly other viral infections.

Transdermal Drug Delivery

Investigations have also focused on developing transdermal patches incorporating this compound. A study evaluated its permeation profile through skin membranes, suggesting that this compound could be effectively delivered via transdermal systems, enhancing patient compliance and therapeutic efficacy .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

4-benzylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)15-8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPLJBPWZQTCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185184 | |

| Record name | 1-Piperidinecarboxamide, 4-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31252-58-1 | |

| Record name | 1-Piperidinecarboxamide, 4-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031252581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinecarboxamide, 4-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.